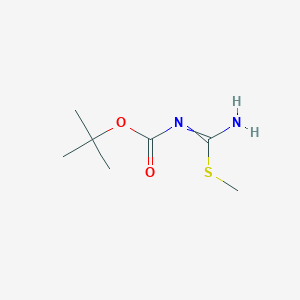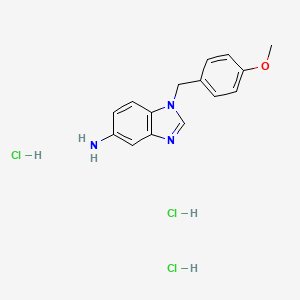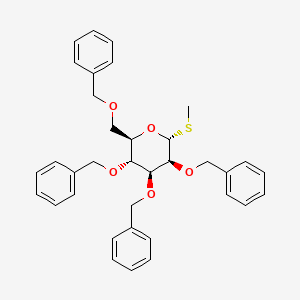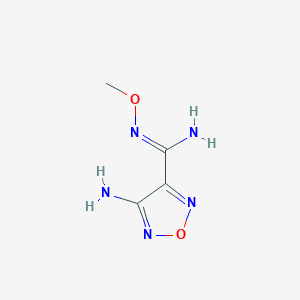
Cinnamaldehyde 2,4-dinitrophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamaldehyde 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C15H12N4O4 . It has an average mass of 312.280 Da and a monoisotopic mass of 312.085846 Da .
Synthesis Analysis
The synthesis of 2,4-dinitrophenylhydrazones, such as Cinnamaldehyde 2,4-dinitrophenylhydrazone, involves a catalytic process. This process occurs in an aqueous reaction mixture of aliphatic and aromatic carbonyl derivatives with 2,4-dinitrophenylhydrazine . The reaction takes place in the presence of carbonic acid protons under the pressure of a CO2-H2O steam-gas mixture .Molecular Structure Analysis
The molecular structure of Cinnamaldehyde 2,4-dinitrophenylhydrazone is complex, with multiple bonds and functional groups . It includes a double-bond stereo configuration .Chemical Reactions Analysis
Cinnamaldehyde 2,4-dinitrophenylhydrazone is involved in addition-elimination reactions . These reactions are characterized by the addition of 2,4-dinitrophenylhydrazine across the carbon-oxygen double bond to form an intermediate compound, which then loses a molecule of water .Physical And Chemical Properties Analysis
Cinnamaldehyde 2,4-dinitrophenylhydrazone has a density of 1.31g/cm3 . Its boiling point is predicted to be 503.3ºC . The compound has a molecular weight of 312.28000 and a molecular formula of C15H12N4O4 .Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications :
- Isomerization Analysis : Cinnamaldehyde 2,4-dinitrophenylhydrazones, like other aldehyde-2,4-dinitrophenylhydrazones, exist as (E)- and (Z)-geometrical isomers. Their UV–visible spectral properties differ, which can be crucial for analytical purposes (Uchiyama et al., 2004).
- Quantitative Determination : These compounds are used in high-performance liquid chromatography for the quantitative determination of carbonyl compounds in air or water (Selim, 1977).
Pharmacological and Biochemical Research :
- Cytotoxic Activity : Hydrazones derived from cinnamaldehyde have shown high cytotoxic activity against certain cancer cell lines. They have been evaluated for their anticancer activity and pharmacokinetic profile, indicating their potential in cancer treatment (Araújo et al., 2021).
- Antimicrobial Properties : Cinnamaldehyde, a constituent of cinnamon essential oils, exhibits antimicrobial properties, which could be relevant in the context of cinnamaldehyde derivatives like 2,4-dinitrophenylhydrazone (Friedman, 2017).
- Cancer Chemotherapy : Cinnamaldehyde and its derivatives are being explored as potential anticancer drugs. They exhibit properties conducive to chemotherapy, such as inducing apoptosis in cancer cells (Hong et al., 2016).
Other Applications :
- Gas Chromatography and Mass Spectrometry : Cinnamaldehyde 2,4-dinitrophenylhydrazones are also relevant in gas chromatography-mass spectrometry for detecting and identifying volatile aldehydes (Thomas et al., 1995).
Wirkmechanismus
The mechanism of action for Cinnamaldehyde 2,4-dinitrophenylhydrazone involves nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .
Safety and Hazards
Safety data sheets suggest that contact with skin and eyes should be avoided . Dust formation and inhalation of mist, gas, or vapors should also be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of contact, contaminated clothing should be removed and the skin should be washed with plenty of water .
Zukünftige Richtungen
While specific future directions for research on Cinnamaldehyde 2,4-dinitrophenylhydrazone are not mentioned in the retrieved sources, the compound’s involvement in addition-elimination reactions and its synthesis under carbon dioxide pressure suggest potential areas of exploration. Further studies could investigate its reactivity under different conditions or its potential applications in various chemical processes.
Eigenschaften
IUPAC Name |
N-(cinnamylideneamino)-2,4-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-18(21)13-8-9-14(15(11-13)19(22)23)17-16-10-4-7-12-5-2-1-3-6-12/h1-11,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSRMSQNTNYDMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924573 |
Source


|
| Record name | 1-(2,4-Dinitrophenyl)-2-(3-phenylprop-2-en-1-ylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamaldehyde 2,4-dinitrophenylhydrazone | |
CAS RN |
1237-69-0 |
Source


|
| Record name | 1-(2,4-Dinitrophenyl)-2-(3-phenylprop-2-en-1-ylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)
![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)




